4-(Methylsulfanyl)hexan-2-ol
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Overview
Description
4-(Methylsulfanyl)hexan-2-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to the second carbon of a hexane chain, with a methylsulfanyl group (-SCH3) attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methylsulfanyl)hexan-2-ol can be synthesized through the alkylthiomethylation of ketones. For instance, the condensation of hexan-2-one with formaldehyde and sodium methanethiolate yields the desired product. The reaction typically occurs in an alkaline medium, which facilitates the formation of the methylsulfanyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of sulfidic spent caustic from gas processing plants, which contains sodium methanethiolate, can be an efficient and cost-effective method for producing this compound .
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfanyl)hexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Hexan-2-one or hexanal.
Reduction: Hexan-2-ol or hexane.
Substitution: Various substituted hexanols depending on the substituent introduced.
Scientific Research Applications
4-(Methylsulfanyl)hexan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)hexan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Hexan-2-ol: Lacks the methylsulfanyl group, making it less hydrophobic.
4-Methylhexan-2-ol: Contains a methyl group instead of a methylsulfanyl group, altering its chemical properties.
4-(Ethylsulfanyl)hexan-2-ol: Similar structure but with an ethylsulfanyl group, affecting its reactivity and interactions.
Uniqueness
4-(Methylsulfanyl)hexan-2-ol is unique due to the presence of both a hydroxyl group and a methylsulfanyl group, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
827024-51-1 |
---|---|
Molecular Formula |
C7H16OS |
Molecular Weight |
148.27 g/mol |
IUPAC Name |
4-methylsulfanylhexan-2-ol |
InChI |
InChI=1S/C7H16OS/c1-4-7(9-3)5-6(2)8/h6-8H,4-5H2,1-3H3 |
InChI Key |
AIKJBMKAPNTJCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)O)SC |
Origin of Product |
United States |
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